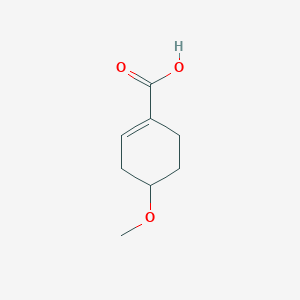

4-Methoxycyclohex-1-enecarboxylic acid

Description

Contextual Significance of Substituted Cyclohexenecarboxylic Acids in Chemical Research

Substituted cyclohexenecarboxylic acids are a class of compounds that hold significant importance in diverse fields of chemical research, particularly in medicinal chemistry and materials science. The cyclohexene (B86901) ring provides a conformationally constrained, three-dimensional scaffold that is useful for positioning functional groups in specific spatial orientations, which is crucial for interactions with biological targets like enzymes and receptors. ontosight.ai

In pharmaceutical research, these scaffolds are integral to the design of new therapeutic agents. For example, derivatives of cyclohexanecarboxylic acid have been investigated as potent VLA-4 antagonists, which are relevant for treating inflammatory diseases. nih.gov The core structure is also found in compounds explored for their potential as antitumor agents. researchgate.net The versatility of the cyclohexene and carboxylic acid moieties allows for the synthesis of a wide array of derivatives, making them key intermediates in the production of pharmaceuticals and agrochemicals. ontosight.ai The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, further expanding their synthetic utility. smolecule.com

Historical Development and Evolution of Synthetic Strategies for Cyclohexene Scaffolds

The construction of the six-membered cyclohexene ring is a fundamental objective in organic synthesis. Over the last century, several powerful and widely adopted strategies have been developed to create this structural motif. These methods have become cornerstone reactions in the synthesis of natural products, pharmaceuticals, and complex organic molecules. wikipedia.orgslideshare.net

Diels-Alder Reaction: First described in 1928 by Otto Diels and Kurt Alder, who were later awarded the Nobel Prize in Chemistry in 1950 for this discovery, the Diels-Alder reaction is a cornerstone of six-membered ring synthesis. wikipedia.orgsigmaaldrich.com It is a [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene. wikipedia.orgtaylorandfrancis.com This reaction is highly valued for its reliability, stereospecificity, and ability to form two new carbon-carbon bonds simultaneously, providing excellent control over the stereochemical outcome. slideshare.netwikipedia.org Its versatility has been extended to include hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, leading to the synthesis of six-membered heterocyclic rings. sigmaaldrich.comsynarchive.com

Robinson Annulation: Discovered by Sir Robert Robinson in 1935, the Robinson annulation is another key method for constructing six-membered rings, specifically forming an α,β-unsaturated ketone in a cyclohexane (B81311) ring. wikipedia.orgaakash.ac.in The term "annulation" refers to the building of a new ring onto an existing molecule. pressbooks.pub This two-step process involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgpressbooks.pub The reaction has been instrumental in the synthesis of complex natural products, including steroids and antibiotics. wikipedia.orgaakash.ac.in For his extensive contributions to the study of alkaloids and other plant products, Robinson was awarded the Nobel Prize in Chemistry in 1947. wikipedia.orgpressbooks.pub

Birch Reduction: Developed by Australian chemist Arthur Birch in the 1940s, the Birch reduction provides a method for converting aromatic rings into 1,4-cyclohexadienes. numberanalytics.comwikipedia.orgbyjus.com The reaction involves the organic reduction of arenes using an alkali metal (like sodium, lithium, or potassium) dissolved in liquid ammonia (B1221849), in the presence of an alcohol which acts as a proton source. wikipedia.orgopenochem.org Unlike catalytic hydrogenation, the Birch reduction does not fully saturate the aromatic ring to a cyclohexane. wikipedia.orgopenochem.org This transformation is particularly useful in synthetic organic chemistry as it provides access to non-aromatic, partially saturated cyclic dienes from readily available aromatic precursors, which can then be further functionalized. byjus.com This method proved crucial in the synthesis of steroid hormones. masterorganicchemistry.com

Table 2: Foundational Synthetic Strategies for Cyclohexene Scaffolds

| Reaction | Discoverer(s) | Year | Description |

|---|---|---|---|

| Diels-Alder Reaction | Otto Diels & Kurt Alder | 1928 | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative. wikipedia.org |

| Robinson Annulation | Robert Robinson | 1935 | A tandem reaction involving a Michael addition followed by an intramolecular aldol condensation to create a cyclohexenone ring. wikipedia.orgaakash.ac.in |

| Birch Reduction | Arthur Birch | 1944 | The reduction of an aromatic ring to a 1,4-cyclohexadiene (B1204751) using an alkali metal in liquid ammonia with a proton source. numberanalytics.combyjus.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2,7H,3-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLRCYKSOOLDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(=CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Methoxycyclohex 1 Enecarboxylic Acid

Convergent Approaches to the Cyclohexene (B86901) Core

Convergent synthetic strategies aim to construct the core cyclohexene ring with the desired functionalities incorporated from the outset. These methods are often efficient as they build complexity rapidly.

Pericyclic Reactions for Ring Construction (e.g., Diels-Alder Cycloadditions)

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a powerful and widely utilized method for the construction of six-membered rings with excellent control over stereochemistry and regiochemistry. harvard.edu The reaction involves the concerted interaction of a conjugated diene with a dienophile to form a cyclohexene derivative. mdpi.com

In the context of synthesizing 4-Methoxycyclohex-1-enecarboxylic acid, the dienophile must contain the carboxylic acid functionality or a precursor thereof. Acrylic acid or its esters, such as methyl acrylate (B77674), are common and effective dienophiles for this purpose. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the carboxyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. nih.gov

Lewis acid catalysis can further enhance the reactivity of the dienophile. Lewis acids, such as boron trifluoride (BF₃), coordinate to the carbonyl oxygen of the dienophile, further lowering its LUMO energy and accelerating the reaction rate. nih.govrsc.org This activation also often improves the regioselectivity and endo/exo selectivity of the cycloaddition. nih.gov Computational studies on the Diels-Alder reaction between butadiene and methyl acrylate have shown that Lewis acids can significantly lower the activation barrier. masterorganicchemistry.com

To introduce the methoxy (B1213986) group at the 4-position of the cyclohexene ring, a diene with a methoxy substituent at the 1-position is required. 1-Methoxy-1,3-butadiene (B1596040) is an excellent candidate for this role. The electron-donating methoxy group increases the energy of the diene's HOMO, thereby narrowing the HOMO-LUMO gap between the diene and an electron-poor dienophile and accelerating the reaction.

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene like 1-methoxy-1,3-butadiene and an unsymmetrical dienophile like acrylic acid is a critical consideration. The major regioisomer formed is typically the one where the electron-donating group on the diene (methoxy) and the electron-withdrawing group on the dienophile (carboxylic acid) bear a 1,2- ("ortho") or 1,4- ("para") relationship in the product. For a 1-substituted diene such as 1-methoxy-1,3-butadiene, the "ortho" adduct is generally favored. chegg.com This is due to the larger orbital coefficient on C4 of the diene and C2 of the dienophile, leading to a more favorable orbital overlap in the transition state. A study of the reaction between (1Z)-1-Methoxy-1,3-butadiene and acrolein showed an 82:18 preference for the "ortho" product. researchgate.net

Below is a data table illustrating the typical regioselectivity and yield for a Diels-Alder reaction between a 1-methoxy-substituted diene and an acrylate-based dienophile, which is a close analogue to the synthesis of the target molecule.

| Diene | Dienophile | Catalyst/Conditions | Major Product Regioisomer | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methoxy-1,3-butadiene | Methyl Acrylate | Thermal | Methyl 4-methoxycyclohex-1-enecarboxylate ("ortho") | Data not specified | chemtube3d.com |

| 1-Methoxy-1,3-butadiene | Acrolein | Thermal | 4-Methoxycyclohex-1-enecarbaldehyde ("ortho") | 82 (as major regioisomer) | researchgate.net |

| 2-Methoxybuta-1,3-diene | Acrylonitrile | Thermal | 1-Methoxy-4-cyanocyclohex-1-ene ("para") | Regioselectivity discussed | nih.gov |

Transition Metal-Catalyzed Cyclizations and Annulations

Transition metal catalysis offers powerful alternatives to traditional pericyclic reactions for the construction of cyclic systems. These methods can often proceed under milder conditions and can exhibit different selectivity profiles.

Rhodium-catalyzed [4+2] cycloaddition reactions have emerged as a valuable tool for the synthesis of six-membered rings. For instance, rhodium complexes can catalyze the intramolecular [4+2] cycloaddition of allene-1,3-dienes to afford bicyclic products with high stereoselectivity. lookchem.com While this specific example is intramolecular, the principles can be extended to intermolecular reactions. Rhodium catalysts can also effect [4+2+2] cycloadditions, combining a diene with two enyne partners to form eight-membered rings, showcasing their versatility in ring formation. caltech.edu

Palladium-catalyzed reactions are also prominent in the synthesis of carbocycles. For example, palladium catalysts can be used in oxidative annulations of cyclohexanones and aminophenyl ketones to construct acridine (B1665455) structures. nih.gov More relevant to the target molecule, palladium-catalyzed migratory cyclization of α-bromoalkene derivatives can lead to various benzoheterocyclic compounds, demonstrating the power of palladium in orchestrating complex cyclization cascades. researchgate.net Palladium-catalyzed methoxycarbonylation of olefins is another relevant transformation, although it focuses on the introduction of the ester functionality rather than the ring itself. diva-portal.org

Functionalization Strategies on Existing Cyclohexene Structures

An alternative to building the ring with all functionalities in place is to construct a simpler cyclohexene core and then introduce the desired functional groups in subsequent steps.

Stereoselective Introduction of Methoxy Functionality

The stereoselective introduction of a methoxy group onto a pre-existing cyclohexene ring, particularly at an allylic position, can be a challenging task. One potential strategy involves the stereoselective epoxidation of an allylic alcohol, followed by nucleophilic opening of the epoxide with a methoxide (B1231860) source. The stereochemistry of the epoxidation of cyclohexene-type allylic alcohols is often directed by the existing hydroxyl group, leading to syn-epoxy alcohols. Subsequent ring-opening would then need to be controlled to achieve the desired stereochemistry of the methoxy group relative to other substituents.

Another approach could involve a palladium-catalyzed allylic etherification. Such reactions have been developed to be highly chemo- and stereoselective. For example, a pre-functionalized cyclohexene bearing a suitable leaving group at the allylic position could potentially undergo substitution with methanol (B129727) in the presence of a palladium catalyst and a chiral ligand to induce stereoselectivity.

Carboxylation Reactions for Acid Formation

Carboxylation involves the introduction of a carboxyl group (-COOH) onto a substrate. In the context of forming this compound, this would typically involve the reaction of a precursor, such as a 4-methoxycyclohexene-derived organometallic species, with carbon dioxide.

General Principles: The formation of carboxylic acids from alkenes can be achieved through various methods. One common laboratory-scale approach involves the conversion of an alkene to an organolithium or Grignard reagent, followed by quenching with solid carbon dioxide (dry ice). This process, however, requires the formation of a specific organometallic intermediate at the desired position of carboxylation. For this compound, this would necessitate the creation of a vinyl or allylic organometallic species from a 4-methoxycyclohexene precursor, which can be challenging to achieve with high regioselectivity.

Currently, specific literature detailing the direct carboxylation of a 4-methoxycyclohexene-derived intermediate to yield this compound is not available in the provided search results.

Enantioselective and Diastereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral molecules is a critical aspect of modern organic chemistry, particularly for pharmaceutical applications. This is achieved by using chiral catalysts, chiral auxiliaries, or by leveraging the inherent stereochemistry of the starting material.

A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired chiral center is created, the auxiliary is removed.

A potential, though not explicitly documented, pathway to an enantiomerically enriched version of the target molecule could involve a diastereoselective Diels-Alder reaction. For example, a reaction between 1-methoxy-1,3-butadiene and an acrylate derivative attached to a chiral auxiliary could form a substituted cyclohexene ring with high diastereoselectivity. acs.orgunirioja.es Subsequent removal of the auxiliary would yield an enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are common auxiliaries used to control the stereochemistry of such reactions. wikipedia.org

The table below illustrates common chiral auxiliaries and the types of reactions they influence, though specific data for the synthesis of this compound is not available.

| Chiral Auxiliary | Typical Application | Reaction Type |

| Evans Oxazolidinones | Asymmetric Aldol (B89426) Reactions | Aldol Condensation |

| Pseudoephedrine Amides | Asymmetric Alkylation | Alkylation |

| Lactic Acid Esters | Asymmetric Cycloadditions | Diels-Alder Reaction |

| Camphorsultam | Various Asymmetric Reactions | Multiple |

This table represents general applications of chiral auxiliaries and does not reflect documented syntheses of the specific subject compound.

In substrate-controlled synthesis, the existing stereocenters in the starting material dictate the stereochemical outcome of subsequent reactions. The inherent chirality of the molecule directs incoming reagents to a specific face of the molecule, leading to the formation of a particular diastereomer.

For the synthesis of a specific isomer of this compound, one could envision starting with an enantiomerically pure, substituted cyclohexene derivative. The stereocenters already present in this starting material would then influence the stereochemistry of any further modifications to the ring or its substituents. However, the search results lack specific examples of substrate-controlled syntheses to produce isomers of this compound.

Elucidating Chemical Reactivity and Mechanistic Pathways of 4 Methoxycyclohex 1 Enecarboxylic Acid

Reactions Involving the Olefinic Moiety

The carbon-carbon double bond in the cyclohexene (B86901) ring is a site of high electron density, making it susceptible to attack by electrophiles. The presence of the methoxy (B1213986) and carboxylic acid groups significantly influences the regioselectivity and rate of these reactions.

Electrophilic Addition Mechanisms

The mechanism of electrophilic addition, for instance with a halogen like bromine (Br₂), typically proceeds through a cyclic halonium ion intermediate. The initial attack of the electrophile will be directed by the electronic effects of the substituents. The methoxy group at the 4-position will exert its influence electronically, potentially directing the electrophile to the carbon atom further from the carboxylic acid group. The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, leading to a trans-dihalogenated product.

The regioselectivity of the addition of protic acids, such as HBr, is expected to follow Markovnikov's rule, as modified by the electronic influences of the substituents. The initial protonation will likely occur at the carbon atom of the double bond that leads to the more stable carbocation. The electron-donating methoxy group can stabilize a positive charge, influencing the position of the initial electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Addition to 4-Methoxycyclohex-1-enecarboxylic Acid

| Reagent | Major Product | Minor Product |

| Br₂ | trans-1,2-Dibromo-4-methoxycyclohexanecarboxylic acid | - |

| HBr | 2-Bromo-4-methoxycyclohexanecarboxylic acid | 1-Bromo-4-methoxycyclohexanecarboxylic acid |

| H₂O/H⁺ | 2-Hydroxy-4-methoxycyclohexanecarboxylic acid | 1-Hydroxy-4-methoxycyclohexanecarboxylic acid |

Note: The predicted regioselectivity is based on general principles of electronic effects and may vary depending on specific reaction conditions.

Cycloaddition Reactivity Beyond Diels-Alder

While the double bond of this compound can act as a dienophile in Diels-Alder reactions, its reactivity is complex due to the presence of both an electron-donating (methoxy) and an electron-withdrawing (carboxylic acid) group. In a normal-demand Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups. wikipedia.org The carboxylic acid group at the 1-position would therefore enhance its reactivity. However, the electron-donating methoxy group at the 4-position could have a deactivating effect in this context. wikipedia.org

Beyond the [4+2] Diels-Alder cycloaddition, other cycloaddition reactions are possible, such as [2+2] cycloadditions, which are often photochemically induced. These reactions could lead to the formation of bicyclic systems with a cyclobutane (B1203170) ring. The stereochemistry of these products would be dictated by the specific mechanism of the cycloaddition.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, decarboxylation, and amidation.

Esterification Kinetics and Equilibrium Studies

The conversion of this compound to its corresponding esters can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net This is an equilibrium process, and the position of the equilibrium can be influenced by factors such as the concentration of reactants and the removal of water. researchgate.net

Table 2: Hypothetical Kinetic Data for the Esterification of this compound with Methanol (B129727)

| Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Equilibrium Constant (K_eq) |

| 25 | 1.5 x 10⁻⁴ | 3.8 |

| 50 | 5.2 x 10⁻⁴ | 4.1 |

| 75 | 1.5 x 10⁻³ | 4.3 |

Note: This data is illustrative and based on general trends observed for similar esterification reactions.

Decarboxylation Mechanisms and Scope

Decarboxylation, the removal of the carboxyl group as carbon dioxide, typically requires specific structural features, such as a β-carbonyl group, to proceed under relatively mild conditions. caltech.edu this compound is a β,γ-unsaturated carboxylic acid. The thermal decarboxylation of β,γ-unsaturated acids can occur through a cyclic, six-membered transition state, leading to the formation of an alkene and carbon dioxide. chimia.ch The presence of the methoxy group in the γ-position may influence the stability of this transition state and thus the facility of the decarboxylation reaction.

Alternative methods for decarboxylation include radical-based methods, such as the Hunsdiecker reaction or photoredox catalysis, which can be applied to a broader range of carboxylic acids. semanticscholar.org

Amidation and Peptide Coupling Reactions

The formation of an amide bond from this compound and an amine is a fundamental transformation. Direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. epa.gov Therefore, the carboxylic acid must first be activated. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.com

The mechanism involves the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with the carbodiimide (B86325). This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. epa.gov The steric hindrance around the carboxylic acid and the nucleophilicity of the amine are key factors affecting the reaction rate and yield. For sterically hindered substrates, more potent coupling reagents may be required. chimia.ch

Table 3: Common Peptide Coupling Reagents for Amidation

| Reagent | Additive | Key Features |

| DCC | HOBt | Widely used, affordable, forms insoluble urea (B33335) byproduct. |

| EDC | HOBt | Water-soluble carbodiimide and byproduct, useful for aqueous reactions. researchgate.net |

| HATU | DIPEA | Highly efficient, particularly for hindered couplings. |

| PyBOP | DIPEA | Phosphonium-based reagent, less hazardous byproducts than BOP. peptide.com |

Intramolecular Rearrangements and Double Bond Isomerization

The structural framework of this compound, featuring a tetrasubstituted double bond and a methoxy group allylic to one of the sp2 hybridized carbons, presents the potential for intramolecular rearrangements and double bond isomerization under both acidic and basic conditions. While specific experimental studies on this particular molecule are not extensively documented in publicly available literature, its reactivity can be inferred from established principles of organic chemistry and studies on analogous systems.

Acid-Catalyzed Isomerization Processes

Under acidic conditions, the double bond in this compound can be expected to undergo isomerization. The generally accepted mechanism for acid-catalyzed double bond migration involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position to yield an isomeric alkene.

In the case of this compound, protonation of the enol ether moiety is a likely initial step, given the electron-donating nature of the methoxy group which can stabilize an adjacent positive charge. libretexts.org Protonation at the C1 or C2 position would lead to a tertiary carbocation, which could then be stabilized by resonance involving the lone pair of electrons on the oxygen atom. Subsequent loss of a proton from an adjacent carbon atom could lead to the formation of different isomers.

A plausible isomerization pathway could involve the migration of the double bond to the C2-C3 or C3-C4 position, which might be thermodynamically more stable depending on the substitution pattern and steric interactions within the ring. For instance, the formation of a double bond conjugated with the carboxylic acid group would be a strong driving force for isomerization. However, in this specific molecule, the double bond is already in conjugation with the carboxyl group. Therefore, any significant isomerization would likely be driven by the formation of a thermodynamically more stable cyclohexene ring system, potentially involving the methoxy group.

It is important to note that the stability of the resulting isomers would be influenced by a combination of electronic and steric factors. The interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group would play a crucial role in determining the equilibrium position of the double bond.

Base-Mediated Olefin Migrations

Base-mediated double bond isomerization typically proceeds through the abstraction of an allylic proton to generate a resonance-stabilized carbanion, followed by reprotonation at a different position. For this compound, there are protons on the carbon atoms adjacent to the double bond (C3 and C6) that could potentially be abstracted by a strong base.

However, the acidity of these protons is a critical factor. The presence of the electron-donating methoxy group at the C4 position may slightly decrease the acidity of the C3 protons. Conversely, the protons at the C6 position are allylic to the double bond and alpha to the carboxylic acid group, which would significantly increase their acidity. Deprotonation at C6 would lead to a highly stabilized enolate-like carbanion.

The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a bulky alkoxide like potassium tert-butoxide, would likely be required to effect this transformation. The resulting carbanion could then be protonated to yield an isomeric cyclohexenecarboxylic acid. The regioselectivity of this process would depend on the kinetic versus thermodynamic control of the reaction. Abstraction of the more accessible but potentially less acidic proton would lead to the kinetic product, while abstraction of the less accessible but more acidic proton, leading to a more stable carbanion, would favor the thermodynamic product.

It is also conceivable that under strongly basic conditions, other reactions, such as elimination of the methoxy group, could compete with double bond isomerization.

Chemoselective Oxidation and Reduction Reactions

The presence of multiple functional groups—a carboxylic acid, a double bond, and an enol ether—in this compound makes it an interesting substrate for studying the chemoselectivity of oxidation and reduction reactions. The outcome of such reactions would be highly dependent on the choice of reagents and reaction conditions.

Chemoselective Reduction:

The reduction of this compound could target the carboxylic acid, the double bond, or both. Strong reducing agents like lithium aluminum hydride (LiAlH4) are known to reduce carboxylic acids to primary alcohols. researchgate.net It is expected that LiAlH4 would reduce the carboxylic acid group in the target molecule to a hydroxymethyl group. The double bond might also be susceptible to reduction by LiAlH4, although the reduction of isolated double bonds by this reagent is generally slow.

Diborane (B2H6) is another reagent that readily reduces carboxylic acids. researchgate.net It is generally less reactive towards double bonds than LiAlH4, suggesting that it might be possible to selectively reduce the carboxylic acid group while leaving the double bond intact. Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is typically unreactive towards carboxylic acids and isolated double bonds, so it is not expected to reduce this compound under standard conditions. researchgate.net

Catalytic hydrogenation (e.g., H2 with a metal catalyst like Pd, Pt, or Ni) would be expected to reduce the double bond. Under more forcing conditions (higher pressure and temperature), the carboxylic acid could also be reduced.

Chemoselective Oxidation:

The enol ether and the double bond are the most likely sites for oxidation. Reagents that typically oxidize alkenes, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA), would likely react with the double bond to form an epoxide. The enol ether functionality might also be susceptible to oxidation.

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) would likely lead to cleavage of the double bond, resulting in the formation of dicarboxylic acids or other cleavage products. The specific products would depend on the reaction conditions (e.g., temperature, workup procedure).

It is important to consider that the carboxylic acid group is in a relatively high oxidation state and is generally resistant to further oxidation under mild conditions.

The following table summarizes the expected outcomes of various chemoselective oxidation and reduction reactions on this compound based on general principles of organic reactivity.

| Reagent | Targeted Functional Group(s) | Expected Major Product(s) |

| Reduction | ||

| Lithium Aluminum Hydride (LiAlH4) | Carboxylic Acid, possibly Double Bond | 4-Methoxycyclohex-1-enyl)methanol |

| Diborane (B2H6) | Carboxylic Acid | (4-Methoxycyclohex-1-enyl)methanol |

| Sodium Borohydride (NaBH4) | None | No Reaction |

| H2 / Pd, Pt, or Ni | Double Bond | 4-Methoxycyclohexanecarboxylic acid |

| Oxidation | ||

| m-CPBA | Double Bond / Enol Ether | Epoxide derivative |

| Ozone (O3), then reductive workup | Double Bond | Aldehyde/Ketone cleavage products |

| Ozone (O3), then oxidative workup | Double Bond | Carboxylic acid cleavage products |

| Potassium Permanganate (KMnO4) | Double Bond | Diol or cleavage products |

Exploration of Reaction Kinetics and Thermodynamics

Reaction Kinetics:

The rates of the reactions discussed above would be influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of catalysts.

For the acid-catalyzed isomerization , the rate would depend on the concentration of the acid catalyst and the stability of the carbocation intermediate. The electron-donating methoxy group would be expected to stabilize the carbocation, potentially increasing the rate of isomerization compared to an unsubstituted cyclohexenecarboxylic acid.

In base-mediated olefin migrations , the reaction rate would be dependent on the strength of the base and the acidity of the allylic protons. The use of a strong base is crucial for achieving a reasonable reaction rate. Steric hindrance around the allylic protons could also affect the rate of deprotonation.

The kinetics of chemoselective reduction and oxidation would be highly reagent-dependent. For instance, the rate of reduction with LiAlH4 is typically fast, while reductions with NaBH4 are much slower for carboxylic acids. The choice of solvent can also play a significant role in reaction rates by influencing the solubility of the reagents and stabilizing transition states.

Thermodynamics:

The thermodynamics of the reactions of this compound would determine the position of equilibrium and the feasibility of a given transformation.

In the case of double bond isomerization , the relative thermodynamic stabilities of the possible isomers would dictate the final product distribution at equilibrium. The stability is influenced by factors such as the degree of substitution of the double bond (more substituted double bonds are generally more stable), conjugation with the carboxylic acid, and steric interactions within the ring. While the double bond in the starting material is already conjugated, isomerization could potentially lead to a more substituted and thermodynamically favored isomer.

For oxidation and reduction reactions , the Gibbs free energy change (ΔG) would determine the spontaneity of the reaction. The reduction of a carboxylic acid to an alcohol is a thermodynamically favorable process with strong reducing agents. Similarly, the oxidation of the double bond is typically an exothermic and spontaneous process.

The following table provides hypothetical thermodynamic data for a representative isomerization reaction of a substituted cyclohexene to illustrate the concepts. It is important to emphasize that these values are not based on experimental measurements for this compound and are for illustrative purposes only.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) |

| Isomer A ⇌ Isomer B | -5.0 | -2.0 | -4.4 |

In this hypothetical example, the negative enthalpy change (ΔH°) suggests that Isomer B is enthalpically more stable, possibly due to factors like increased bond strength or reduced steric strain. The small negative entropy change (ΔS°) indicates a slight increase in order in the product. The negative Gibbs free energy change (ΔG°) indicates that the formation of Isomer B is spontaneous under standard conditions.

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization of 4 Methoxycyclohex 1 Enecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. creative-biostructure.com It provides information on the chemical environment, connectivity, and spatial proximity of atoms, making it indispensable for structural assignment. creative-biostructure.com

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental structural insights. A high-field NMR instrument is employed to achieve better signal dispersion and resolution, which is crucial for analyzing the complex spin systems within the cyclohexene (B86901) ring.

For 4-Methoxycyclohex-1-enecarboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). The single olefinic proton (-C=CH-) would resonate in the vinylic region (around 6.5-7.0 ppm). The proton on the carbon bearing the methoxy (B1213986) group (-CH-OCH₃) would appear in the range of 3.5-4.0 ppm. The methoxy group itself (-OCH₃) would present as a sharp singlet around 3.3 ppm. The remaining methylene protons (-CH₂-) of the cyclohexene ring would produce complex multiplets in the upfield region (1.5-2.5 ppm).

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms. Key expected signals include the carbonyl carbon of the carboxylic acid (~170-180 ppm), the two sp² hybridized carbons of the double bond (~120-140 ppm), the carbon atom attached to the methoxy group (~75-85 ppm), and the methoxy carbon itself (~56 ppm). researchgate.net The remaining sp³ hybridized ring carbons would appear in the upfield region (~20-40 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~175 |

| Olefinic C=CH | ~6.8 (multiplet) | ~135 |

| Olefinic C-COOH | N/A | ~130 |

| CH -OCH₃ | ~3.7 (multiplet) | ~78 |

| Methoxy (-OCH₃) | ~3.3 (singlet) | ~56 |

| Ring CH₂ | 1.5 - 2.5 (multiplets) | ~20-40 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. science.govresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, a COSY spectrum would reveal the connectivity of the protons within the cyclohexene ring, allowing for the tracing of the proton-proton network from the olefinic proton through the adjacent methylene groups and to the proton at the C4 position.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netipb.pt This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals, confirming which proton is bonded to which carbon. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over longer ranges (typically two to three bonds). ipb.ptrsc.org This is crucial for connecting molecular fragments. For instance, an HMBC spectrum would show a correlation from the methoxy group's protons (-OCH₃) to the C4 carbon, and from the olefinic proton to the carboxylic acid's carbonyl carbon, thereby confirming the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. creative-biostructure.com This is particularly valuable for determining stereochemistry. In this compound, NOESY could be used to establish the relative orientation (cis or trans) of the methoxy group with respect to other protons on the cyclohexene ring, providing insight into the molecule's preferred conformation in solution. diva-portal.org

In synthetic chemistry, reactions can often yield mixtures of isomers (e.g., cis/trans isomers or positional isomers). Advanced NMR techniques can be employed to identify and quantify the components of such mixtures without the need for physical separation. nih.gov By carefully integrating the distinct signals corresponding to each isomer in a high-resolution ¹H NMR spectrum, their relative ratios can be accurately determined. Furthermore, specialized 2D NMR experiments can be used to fully characterize the structure of each isomer present in the mixture. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most prominent absorption would be a strong, sharp band for the carbonyl (C=O) stretch of the carboxylic acid, typically appearing around 1700-1725 cm⁻¹. This would be accompanied by a very broad O-H stretching band from the carboxylic acid, spanning a wide range from approximately 2500 to 3300 cm⁻¹. Other key absorptions would include the C=C stretch of the alkene around 1640-1680 cm⁻¹ and the C-O stretching vibrations for the ether and carboxylic acid functionalities in the 1050-1300 cm⁻¹ region. scialert.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The C-H stretching and bending vibrations would also be visible. The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule. researchgate.net

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Alkene | C=C stretch | 1640 - 1680 | Medium |

| Ether/Carboxylic Acid | C-O stretch | 1050 - 1300 | Strong |

| Alkane/Alkene | C-H stretch | 2850 - 3100 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with very high accuracy. The molecular formula for this compound is C₈H₁₂O₃. HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of its precise molecular formula. The theoretical monoisotopic mass for C₈H₁₂O₃ is 156.07864 Da. uni.lu An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula and rule out other potential formulas with the same nominal mass.

Hyphenated Chromatographic-Spectroscopic Techniques (GC-MS, LC-MS) for Purity Assessment and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are standard for analyzing the purity of a sample and confirming the identity of its components. jppres.comcore.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group in this compound would typically be derivatized (e.g., converted to a methyl ester) to increase its volatility. spectrabase.com The sample is then injected into the gas chromatograph, where it is separated from any impurities. As the pure compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum. This spectrum serves as a chemical fingerprint and confirms the molecular weight of the derivatized compound. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing polar and non-volatile compounds like carboxylic acids without the need for derivatization. The compound is separated from impurities via high-performance liquid chromatography (HPLC) and then detected by the mass spectrometer. This technique is highly effective for assessing the purity of the final product and identifying any byproducts or residual starting materials from a synthesis. researchgate.net

Computational and Theoretical Chemistry Investigations of 4 Methoxycyclohex 1 Enecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms by calculating the geometries and energies of reactants, products, and transition states. For a molecule such as 4-methoxycyclohex-1-enecarboxylic acid, DFT can be employed to map out the potential energy surface of a given reaction, identifying the lowest energy path from reactants to products.

This analysis involves locating the transition state, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. For instance, in reactions involving the carboxylic acid group, such as esterification or amidation, DFT can model the bond-breaking and bond-forming processes, providing detailed insights into the reaction mechanism. A key aspect of these studies is the vibrational frequency analysis, which confirms the nature of the stationary points on the potential energy surface (minima for reactants and products, and a single imaginary frequency for the transition state). While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies are well-established. For example, DFT has been used to study the electronic structure and aromaticity of complex polycyclic aromatic hydrocarbons, demonstrating the capability of this method to handle intricate electronic systems. kg.ac.rs

Table 1: Representative Data from a Hypothetical DFT Calculation on a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactants | 0.00 | C=O bond length: 1.21 Å |

| Transition State | +15.7 | Forming C-O bond length: 1.98 Å |

| Products | -5.2 | O-H bond length: 0.97 Å |

Note: The data in this table is hypothetical and for illustrative purposes only.

DFT calculations are also crucial for predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, one can determine the most likely outcome. For this compound, which has multiple reactive sites (the double bond, the carboxylic acid, and the methoxy (B1213986) group), DFT can help predict how a reagent will interact with the molecule.

For example, in an electrophilic addition to the double bond, DFT can be used to calculate the energies of the transition states leading to the two possible regioisomers, thus predicting the major product. Similarly, the stereoselectivity of reactions, such as those creating new chiral centers, can be assessed by comparing the energies of diastereomeric transition states. The analysis of frontier molecular orbitals (HOMO and LUMO) can also provide qualitative insights into the reactivity and selectivity of the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a non-planar cyclohexene (B86901) ring, MD simulations can be used to explore its conformational landscape. The cyclohexene ring can exist in different conformations, such as half-chair and boat, and the orientation of the methoxy and carboxylic acid substituents can also vary.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. If this compound were part of a series of compounds being evaluated for a particular biological activity, QSAR could be a valuable tool for analogue development.

A QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. A study on arylsubstituted cycloalkenecarboxylic acid methyl esters successfully used 2D and 3D QSAR models to predict their binding affinity to the human dopamine (B1211576) transporter, showcasing the utility of this approach for this class of compounds. nih.govresearchgate.net

Table 2: Example of Descriptors Used in a QSAR Study

| Descriptor | Type | Description |

| LogP | Hydrophobic | Partition coefficient between octanol (B41247) and water |

| Molecular Weight | Steric | Mass of the molecule |

| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital |

| Dipole Moment | Electronic | Measure of the polarity of the molecule |

Solvation Models and Solvent Effects on Reaction Kinetics

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational solvation models are used to account for the presence of a solvent in theoretical calculations. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a given dielectric constant.

Studies on the kinetics of reactions of 2-substituted cyclohex-1-enylcarboxylic acids with diazodiphenylmethane (B31153) in various solvents have shown that both nonspecific and specific solvent-solute interactions influence the reaction rates. bg.ac.rs The reactivity is affected by the solvent's polarity, hydrogen bond donor acidity, and hydrogen bond acceptor basicity. researchgate.net Computational models can be used to dissect these solvent effects by calculating the energies of the reactants and the transition state in different solvents. This allows for an analysis of how the solvent differentially stabilizes the initial state and the transition state, which in turn determines the effect on the reaction rate. iupac.org For this compound, such models could predict how its reactivity would change in different solvent environments, which is crucial for optimizing reaction conditions.

Strategic Applications of 4 Methoxycyclohex 1 Enecarboxylic Acid in Complex Organic Synthesis

Role as a Chiral or Achiral Building Block in Natural Product Synthesis

There is no specific evidence in the reviewed literature to suggest that 4-Methoxycyclohex-1-enecarboxylic acid is a commonly used building block, either chiral or achiral, in the total synthesis of natural products. While cyclohexene (B86901) derivatives are valuable scaffolds in organic synthesis, the specific utility of this methoxy-substituted variant is not well-documented in this area.

Intermediate in the Preparation of Highly Functionalized Carbocycles and Heterocycles

While the structure of this compound, featuring a vinyl ether, a carboxylic acid, and a cyclohexene ring, suggests its potential as a versatile intermediate, specific examples of its use in synthesizing highly functionalized carbocycles and heterocycles are not readily found in published research.

A related saturated compound, cis-4-Methoxycyclohexane-1-carboxylic Acid, has been noted for its use in the preparation of tricyclic guanidine derivatives, which are investigated as inhibitors of phosphodiesterase 1 (PDE1) for potential treatment of neurological and psychiatric disorders chemicalbook.com. This indicates that the core methoxycyclohexane carboxylate structure can serve as a precursor to complex heterocyclic systems. However, direct extrapolation to the unsaturated cyclohexene analog is speculative without dedicated studies. The synthesis of various N-heterocycles often relies on diverse carboxylic acid precursors, but the specific role of this compound is not highlighted organic-chemistry.orgnih.govnih.gov.

Precursor for Advanced Materials and Specialized Chemical Entities

No information was found to indicate that this compound is used as a monomer or precursor in the synthesis of polymers.

The synthesis of liquid crystals often involves molecules with rigid core structures, such as cyclohexane (B81311) or cyclohexene rings, that contribute to the formation of mesophases. Research has been conducted on the mesomorphic properties of derivatives of similar compounds, such as 2-methylcyclohex-2-ene-4-one-1-carboxylic acid and cis-2,6-dimethylcyclohex-2-ene-4-one-l-carboxylic acids tandfonline.com. These studies show that the cyclohexene moiety is a viable component in the design of liquid crystalline materials. However, there are no specific studies detailing the synthesis or properties of liquid crystalline derivatives prepared from this compound.

Emerging Research Directions for 4 Methoxycyclohex 1 Enecarboxylic Acid

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes to 4-Methoxycyclohex-1-enecarboxylic acid is a paramount objective in aligning its production with the principles of green chemistry. Traditional synthetic methods for related cyclohexene (B86901) derivatives often rely on harsh reagents, volatile organic solvents, and energy-intensive conditions, contributing to a significant environmental footprint. Future research is anticipated to focus on several key areas to mitigate these issues.

One promising avenue is the utilization of bio-based feedstocks. For instance, the synthesis of cyclohexene carboxylic acid derivatives has been explored starting from galactose. This approach, if adapted for this compound, would drastically reduce the reliance on petrochemical precursors. Another critical area is the replacement of hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents like cyrene.

Catalysis will play a central role in these green synthetic strategies. The development of highly efficient and recyclable catalysts, including heterogeneous catalysts and biocatalysts, can lead to higher atom economy, reduced waste, and milder reaction conditions. For example, the aerobic oxidation of cyclohexene, a structural analog, has been achieved using graphitic oxide catalysts in a non-metal approach, suggesting possibilities for greener oxidation steps in the synthesis of the target molecule.

A comparative analysis of potential green synthesis pathways is presented in the table below, highlighting the advantages of a hypothetical bio-based route over a conventional approach.

| Parameter | Conventional Synthesis | Hypothetical Green Synthesis |

| Starting Material | Petroleum-based hydrocarbons | Bio-renewable feedstocks (e.g., sugars, lignin) |

| Solvents | Chlorinated hydrocarbons, Aromatic solvents | Water, Supercritical CO2, Bio-solvents |

| Catalysts | Stoichiometric strong acids/bases, Heavy metals | Heterogeneous catalysts, Biocatalysts (enzymes) |

| Energy Consumption | High temperature and pressure | Lower temperature and pressure |

| Waste Generation | Significant, often hazardous | Minimized, biodegradable waste streams |

| Atom Economy | Moderate | High |

Investigation of Photo- and Electro-Chemical Transformations

Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional chemical transformations, often proceeding under mild conditions without the need for harsh reagents. The investigation of these methods for the functionalization of this compound is a promising research frontier.

Photochemical transformations could leverage the reactivity of the carbon-carbon double bond within the cyclohexene ring. For instance, visible-light photoredox catalysis has been successfully employed for the arylcarboxylation of unactivated alkenes with CO2. bohrium.com Applying a similar strategy to this compound could lead to the synthesis of novel derivatives with enhanced structural complexity. Photocatalytic carboxylation of alkenes with CO2 represents a sustainable strategy for producing valuable carboxylic acids. nih.govresearchgate.net

Electrochemical synthesis provides another avenue for green and efficient transformations. The electrochemical oxidation of cyclohexene has been explored as a means to produce value-added chemicals. digitellinc.com For this compound, electrochemical methods could be developed for various purposes, such as the oxidation of the cyclohexene ring or transformations of the carboxylic acid group. For example, electrochemical dehydration has been demonstrated for the conversion of dicarboxylic acids to their cyclic anhydrides, a process that avoids conventional dehydrating agents. nih.govresearchgate.net While not directly applicable to a monocarboxylic acid, this highlights the potential of electrochemistry to effect transformations of the carboxyl group under green conditions.

The following table outlines potential photo- and electro-chemical reactions for this compound and their expected outcomes.

| Transformation Type | Reaction | Potential Product |

| Photochemical | Visible-light photoredox-catalyzed arylcarboxylation with CO2 | Aryl-functionalized dicarboxylic acid derivatives |

| Photochemical | [2+2] Photocloaddition with an alkene | Bicyclic cyclobutane (B1203170) derivatives |

| Electrochemical | Anodic oxidation | Epoxidation or dihydroxylation of the double bond |

| Electrochemical | Cathodic reduction of the carboxylic acid | Conversion to the corresponding alcohol |

Application in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring both a hydrophilic carboxylic acid group and a more hydrophobic methoxycyclohexene moiety, suggests its potential as a building block in supramolecular chemistry and self-assembly. Amphiphilic molecules can form a variety of ordered structures in solution, such as micelles and vesicles, which have applications in drug delivery, materials science, and catalysis.

While specific studies on the self-assembly of this compound are not yet prevalent, research on analogous systems provides a strong basis for future exploration. For example, amphiphilic cyclodextrins, which are also cyclic molecules with distinct hydrophilic and hydrophobic regions, have been shown to self-assemble into nanosized supramolecular structures. nih.govresearchgate.netnih.gov The principles governing the self-assembly of these and other amphiphilic homopolymers could be applied to understand and predict the behavior of derivatives of this compound. rsc.org

By chemically modifying the core structure of this compound, for instance, by attaching long alkyl chains or hydrophilic polymer segments, a diverse library of amphiphiles could be created. The self-assembly behavior of these new molecules would be expected to depend on factors such as the balance between the hydrophilic and hydrophobic portions, the concentration, and the nature of the solvent.

The table below summarizes hypothetical self-assembling systems based on derivatives of this compound and their potential applications.

| Derivative | Self-Assembled Structure | Potential Application |

| Long-chain alkyl ester of this compound | Micelles in aqueous solution | Encapsulation and delivery of hydrophobic drugs |

| Poly(ethylene glycol) conjugate of this compound | Vesicles (polymersomes) | Controlled release systems, nanoreactors |

| Metal complex of this compound | Coordination polymers | Porous materials for gas storage or catalysis |

Exploration of Bio-Inspired Synthetic Routes

Nature provides a rich blueprint for the synthesis of complex molecules with high efficiency and stereoselectivity. Bio-inspired and biocatalytic approaches to the synthesis of this compound and its derivatives represent a highly promising and sustainable research direction. The use of enzymes in organic synthesis offers numerous advantages, including mild reaction conditions, high selectivity, and a reduced environmental impact. pharmasalmanac.com

For the synthesis of chiral derivatives of this compound, enzymatic desymmetrization of a suitable prochiral precursor could be a powerful strategy. This approach has been successfully used for the synthesis of other chiral cyclohexene carboxylic acids. metu.edu.tr For example, the enzymatic hydrolysis of a racemic ester of a related cyclohexene carboxylic acid has been shown to produce enantiomerically enriched acid. metu.edu.tr

Furthermore, entire metabolic pathways from microorganisms could be harnessed or engineered for the de novo synthesis of the target molecule from simple, renewable feedstocks. The catalytic valorization of bio-based feedstocks is a growing field of research, with efforts focused on converting biomass into valuable chemicals. edx.orgrug.nl

The following table outlines potential bio-inspired synthetic routes and the key enabling biocatalysts.

| Synthetic Strategy | Key Biocatalyst/System | Potential Outcome |

| Enzymatic Resolution | Lipase or Esterase | Enantiomerically pure (R)- or (S)-4-methoxycyclohex-1-enecarboxylic acid |

| Enzymatic Desymmetrization | Hydrolase | Chiral hydroxy- or amino-functionalized derivatives |

| Whole-Cell Biotransformation | Engineered E. coli or S. cerevisiae | Production of this compound from glucose |

| Chemoenzymatic Synthesis | Combination of chemical steps and enzymatic reactions | Efficient and stereoselective synthesis of complex derivatives |

Advanced Mechanistic Insights through In Situ Spectroscopic Monitoring

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations. The use of in situ spectroscopic techniques allows for the real-time monitoring of reacting species, providing a wealth of information about reaction kinetics, intermediates, and transition states.

For reactions involving this compound, various in situ spectroscopic methods could be employed. For example, in situ NMR spectroscopy could be used to follow the progress of a Diels-Alder reaction, a type of cycloaddition that the cyclohexene moiety could potentially undergo. reddit.comlibretexts.org Real-time monitoring by mass spectrometry using techniques like low-temperature plasma probes has also been demonstrated for tracking the progress of organic reactions. researchgate.net

Vibrational spectroscopies, such as Raman and infrared (IR) spectroscopy, are also powerful tools for in situ reaction monitoring. researchgate.netmdpi.com For instance, the changes in the vibrational modes of the C=C double bond and the carboxylic acid group of this compound could be monitored to follow the course of an oxidation or esterification reaction. Fluorescence spectroscopy has also been used for the in situ observation of photochemical reactions like [2+2] photocycloadditions. springernature.com

The table below details various in situ spectroscopic techniques and the type of mechanistic information they could provide for reactions involving this compound.

| Spectroscopic Technique | Information Gained | Example Application |

| Nuclear Magnetic Resonance (NMR) | Identification of intermediates, reaction kinetics, stereochemical outcomes | Monitoring the stereoselectivity of an enzymatic resolution |

| Mass Spectrometry (MS) | Detection of transient species, reaction progress | Real-time analysis of an electrochemical oxidation |

| Raman Spectroscopy | Changes in bond vibrations, catalyst-substrate interactions | Following the progress of a Diels-Alder reaction |

| Infrared (IR) Spectroscopy | Functional group transformations, hydrogen bonding interactions | Monitoring the esterification of the carboxylic acid group |

| Fluorescence Spectroscopy | Evolution of fluorescent intermediates or products | In situ monitoring of a photochemical cycloaddition |

Q & A

Q. What are the standard synthetic routes for preparing 4-Methoxycyclohex-1-enecarboxylic acid in high purity?

Methodological Answer: Synthesis typically involves cyclization reactions of precursor molecules. For example, similar cyclohexenecarboxylic acids are synthesized via acid-catalyzed cyclization of β-keto esters or by using boron trifluoride diethyl etherate (BF₃·Et₂O) to promote intramolecular esterification. Key steps include:

- Precursor preparation : Start with methoxy-substituted cyclohexene intermediates.

- Cyclization : Use catalytic conditions (e.g., BF₃·Et₂O) to form the cyclohexene ring while retaining the carboxylic acid and methoxy groups .

- Purification : Employ column chromatography or recrystallization to achieve >95% purity, as noted in inventory reports . Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates via NMR ensures structural fidelity.

Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the structure of this compound?

Methodological Answer:

- NMR : Use ¹H and ¹³C NMR to verify substituent positions. For example, the methoxy group (δ ~3.3 ppm in ¹H NMR) and cyclohexene proton coupling patterns distinguish regioisomers .

- X-ray crystallography : Single-crystal diffraction with programs like SHELXL refines bond lengths, angles, and hydrogen bonding. SHELX software is critical for resolving chiral centers and verifying spatial arrangement .

- Validation : Compare experimental data with computational models (e.g., density functional theory) to confirm accuracy.

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies often arise from dynamic disorder or twinning. Mitigation strategies include:

- Data collection : Use high-resolution synchrotron sources (e.g., Advanced Photon Source) to improve signal-to-noise ratios .

- Refinement tools : Apply SHELXL’s TWIN and BASF commands to model twinned crystals. Adjust occupancy factors for disordered atoms .

- Validation : Cross-check with Hirshfeld surface analysis to identify unaccounted intermolecular interactions .

Q. What methodological approaches are recommended for analyzing hydrogen bonding patterns in cyclohexenecarboxylic acid derivatives to predict crystal packing behavior?

Methodological Answer:

- Graph-set analysis : Categorize hydrogen bonds (e.g., D–H···A motifs) using Etter’s formalism. Identify patterns like chains (C(4)) or rings (R₂²(8)) to predict supramolecular assembly .

- Directionality : Use Mercury software to map donor-acceptor distances and angles. Correlate with solvent polarity effects (e.g., hydrogen bond strength in polar vs. non-polar solvents).

- Thermal analysis : Differential scanning calorimetry (DSC) can reveal polymorphic transitions influenced by packing .

Q. How can researchers optimize reaction conditions to minimize regioisomeric by-products during synthesis?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity. For example, BF₃ promotes chair-like transition states favoring methoxy group equatorial positioning .

- Temperature control : Lower temperatures (<0°C) reduce kinetic by-product formation.

- Impurity profiling : Use HPLC-MS to detect and quantify regioisomers. Refer to pharmacopeial impurity standards (e.g., Tranexamic acid-related compounds) for benchmarking .

Data Contradiction Analysis

Q. How to resolve conflicting data on the biological activity of this compound derivatives?

Methodological Answer:

- Dose-response studies : Perform IC₅₀ assays across multiple cell lines to account for variability.

- Structural analogs : Compare with similar compounds (e.g., 4-Hydroxycyclohexanecarboxylic acid) to isolate functional group contributions .

- Meta-analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.